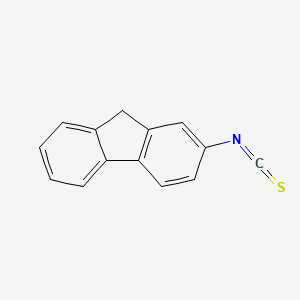
2-Isothiocyanatofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanatofluorene is an organic compound with the molecular formula C14H9NS It is a derivative of fluorene, where an isothiocyanate group is attached to the fluorene structure
準備方法
Synthetic Routes and Reaction Conditions: 2-Isothiocyanatofluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with thiophosgene or its derivatives. This reaction typically requires a base such as pyridine to facilitate the formation of the isothiocyanate group. Another method involves the use of carbon disulfide and a primary amine to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The choice of solvent and reaction conditions is crucial to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under controlled temperatures to optimize the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions: 2-Isothiocyanatofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alcohols are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thioureas and other substituted derivatives.
科学的研究の応用
2-Isothiocyanatofluorene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-isothiocyanatofluorene involves its ability to react with nucleophilic sites on biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of protein function. This reactivity makes it useful in studying protein interactions and enzyme inhibition .
類似化合物との比較
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Comparison: 2-Isothiocyanatofluorene is unique due to its fluorene backbone, which imparts distinct chemical properties compared to other isothiocyanates. The fluorene structure provides rigidity and planarity, which can influence the compound’s reactivity and interaction with biological molecules. In contrast, other isothiocyanates like phenyl isothiocyanate and benzyl isothiocyanate have more flexible structures, leading to different reactivity profiles and applications .
特性
IUPAC Name |
2-isothiocyanato-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NS/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBQVOKVPNPBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














